REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1.[CH2:13]1[O:14][CH2:15][CH2:16][CH2:17]1.[CH3:18][CH2:19][OH:20].[CH3:9][CH:10]([CH3:11])[NH2:12]>>[CH2:2]([c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1)[NH:12][CH:10]([CH3:9])[CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N
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Name
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Type
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product
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Smiles
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CC(C)NCc1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |